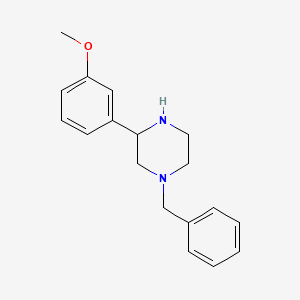

1-Benzyl-3-(3-methoxyphenyl)piperazine

Vue d'ensemble

Description

1-Benzyl-3-(3-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine class, characterized by its benzyl and methoxyphenyl groups attached to the piperazine ring. Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-methoxyphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of alkylated piperazine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Benzyl-3-(3-methoxyphenyl)piperazine is characterized by its piperazine core, which is known for its versatility in drug design. The presence of the benzyl and methoxyphenyl groups enhances its lipophilicity and biological activity. The molecular formula of BMMP is with a molecular weight of 290.38 g/mol.

Medicinal Chemistry

BMMP has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Research indicates that piperazine derivatives can act on serotonin receptors, potentially offering antidepressant effects. In particular, compounds with similar structures have demonstrated activity against various mental health disorders, including anxiety and depression .

Antitumor Activity

Recent studies have highlighted the antitumor properties of BMMP and related compounds. For instance, BMMP has been tested against several cancer cell lines, showing significant inhibition of cell proliferation. A notable study indicated that BMMP exhibited cytotoxic effects on breast cancer cells (MDA-MB-231), suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of BMMP are also under investigation. Compounds with piperazine scaffolds have been shown to protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary data suggest that modifications to the piperazine structure can enhance neuroprotection .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin receptors | |

| Antitumor | Inhibits proliferation in breast cancer cells | |

| Neuroprotective | Protects against oxidative stress in neuronal cells |

Case Study 1: Antitumor Activity

In a study published in Nature, researchers evaluated the effects of BMMP on various cancer cell lines, including breast and pancreatic cancer models. The results demonstrated that BMMP significantly reduced cell viability, indicating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of BMMP. The study revealed that certain structural modifications to the piperazine ring enhanced its ability to protect neuronal cells from oxidative damage, suggesting further exploration for applications in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism by which 1-Benzyl-3-(3-methoxyphenyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

1-Benzyl-3-(3-methoxyphenyl)piperazine is compared with other similar compounds, such as:

Benzylpiperazine (BZP): Similar structure but different substituents.

Methylenedioxybenzylpiperazine (MDBZP): Related piperazine derivative with methylenedioxy group.

Uniqueness: this compound is unique due to its specific combination of benzyl and methoxyphenyl groups, which can influence its chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for scientific research and industrial development.

Activité Biologique

1-Benzyl-3-(3-methoxyphenyl)piperazine (also known as BZP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a benzyl group and a methoxy-substituted phenyl group. The chemical formula is , with a molecular weight of approximately 274.37 g/mol. Its structure allows it to interact with various biological targets, which is crucial for its activity.

The biological activity of BZP primarily arises from its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that BZP acts as a serotonin receptor agonist , which may contribute to its stimulant effects similar to those of amphetamines. Additionally, it has been shown to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft .

Stimulant Effects

This compound has been reported to exhibit stimulant properties comparable to amphetamines but with lower potency. This has led to its use as a recreational drug, often marketed as a legal alternative to ecstasy . Studies have documented its presence in various toxicological cases, indicating potential risks associated with its consumption.

Anticonvulsant Activity

Research has explored the anticonvulsant properties of related piperazine compounds. For instance, studies on N-benzyl derivatives have shown enhanced anticonvulsant activity in animal models, suggesting that modifications in the piperazine structure can lead to significant changes in biological activity .

Cancer Research

Recent studies have investigated the potential of piperazine derivatives, including BZP analogs, in cancer treatment. One study focused on growth inhibition against multiple human cancer cell lines, highlighting the importance of structural modifications in enhancing cytotoxicity against specific cancer types . The findings suggest that BZP derivatives could serve as leads for developing new anticancer agents.

Case Studies and Toxicological Findings

Several case studies have documented the presence of BZP in postmortem analyses, often alongside other substances. For example, in one study involving fatalities where BZP was detected, it was found at concentrations ranging from 0.71 to 1.39 mg/L in blood samples . While not always the direct cause of death, these findings underscore the compound's potential for toxicity when used recreationally.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related piperazine compounds regarding their biological activities:

Propriétés

IUPAC Name |

1-benzyl-3-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-21-17-9-5-8-16(12-17)18-14-20(11-10-19-18)13-15-6-3-2-4-7-15/h2-9,12,18-19H,10-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMOTEPUZBNHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.